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molecular formula C9H18O3 B105752 Dibutyl carbonate CAS No. 542-52-9

Dibutyl carbonate

Cat. No. B105752
M. Wt: 174.24 g/mol
InChI Key: QLVWOKQMDLQXNN-UHFFFAOYSA-N
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Patent
US06169197A

Procedure details

1795 g of the top section liquid obtained above containing 862 g of dibutyl carbonate, 932 g of phenol and 1 g of butyl carbamate and 16.8 g of titanium tetrabutoxide were charged into a round bottom flask of capacity 5 L in which a distillation column made from glass provided with a vacuum jacket (filled Sulzer Labopacking, inner diameter 50mmφ, height of filling portion 1100 mm) was connected to an upper portion thereof. The contents in the flask were heated with a mantle heater while stirring at 300 rpm with a mechanical stirrer. When the bottom section temperature became 191° C., reflux was started. All reflux was performed for 10 minutes after starting of reflux and then distillation-out was started in a reflux ratio of 30. The starting time of distillation-out was regarded as starting of the reaction. The yield (mol %) of butyl phenyl carbonate based on charged dibutyl carbonate was analyzed by gas chromatography. The yield was 12.3% in the reaction for 30 min., 18.6% in the reaction for 60 min., 22.5% in the reaction for 90 min., 27.4% in the reaction for 120 min., and 30.0% in the reaction for 150 min. The amount of distilled-out liquid was 131 g and the distilled-out liquid contained 128 g of butanol and 3 g of phenol. The bottom section temperature was 192° C. at the starting time of distillation-out and 197° C. after 150 minutes of starting of the reaction.
Quantity
862 g
Type
reactant
Reaction Step One
Quantity
932 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[O:12])([O:7][CH2:8][CH2:9][CH2:10][CH3:11])[O:2][CH2:3][CH2:4][CH2:5][CH3:6].[C:13]1(O)C=CC=C[CH:14]=1.C(=O)(OCCCC)N>[O-]CCCC.[O-]CCCC.[O-]CCCC.[O-]CCCC.[Ti+4]>[C:1](=[O:12])([O:2][C:3]1[CH:14]=[CH:13][CH:6]=[CH:5][CH:4]=1)[O:7][CH2:8][CH2:9][CH2:10][CH3:11] |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
862 g
Type
reactant
Smiles
C(OCCCC)(OCCCC)=O
Name
Quantity
932 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
1 g
Type
reactant
Smiles
C(N)(OCCCC)=O
Name
Quantity
16.8 g
Type
catalyst
Smiles
[O-]CCCC.[O-]CCCC.[O-]CCCC.[O-]CCCC.[Ti+4]

Conditions

Stirring
Type
CUSTOM
Details
while stirring at 300 rpm with a mechanical stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1795 g of the top section liquid obtained
ADDITION
Type
ADDITION
Details
were charged into a round bottom flask of capacity 5 L in which
DISTILLATION
Type
DISTILLATION
Details
a distillation column
CUSTOM
Type
CUSTOM
Details
provided with a vacuum jacket (filled Sulzer Labopacking, inner diameter 50mmφ, height of filling portion 1100 mm)
TEMPERATURE
Type
TEMPERATURE
Details
The contents in the flask were heated with a mantle heater
CUSTOM
Type
CUSTOM
Details
became 191° C.
TEMPERATURE
Type
TEMPERATURE
Details
reflux
TEMPERATURE
Type
TEMPERATURE
Details
of reflux
DISTILLATION
Type
DISTILLATION
Details
distillation-out
DISTILLATION
Type
DISTILLATION
Details
The starting time of distillation-out
CUSTOM
Type
CUSTOM
Details
as starting of the reaction

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(OCCCC)(OC1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 12.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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